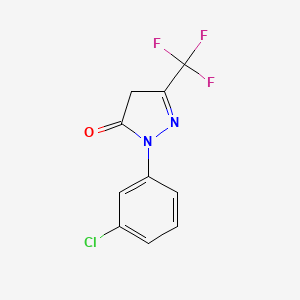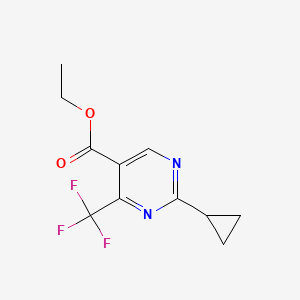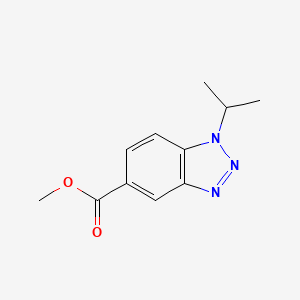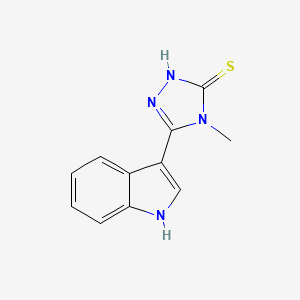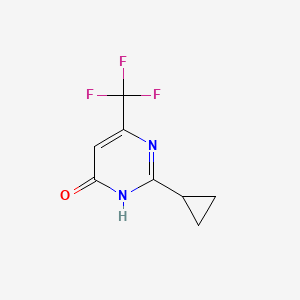
2-Cyclopropyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Descripción general
Descripción
2-Cyclopropyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, also known as 2C-T-4, is a synthetic compound that has been widely used in scientific research since its discovery in the early 1990s. It is a member of the phenethylamine class of compounds, which are derivatives of amphetamine and are known for their psychoactive effects. 2C-T-4 has been used in research studies to investigate its potential as a therapeutic agent, as well as its potential for abuse.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid has been studied for its potential as a therapeutic agent for various neurological disorders, such as depression, anxiety, and schizophrenia. It has also been studied for its potential as an anti-inflammatory agent and for its ability to reduce pain. In addition, this compound has been studied for its potential to treat addiction and substance abuse, as well as its potential as a cognitive enhancer.
Mecanismo De Acción
2-Cyclopropyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRi), which means it binds to the transporters responsible for reuptake of these neurotransmitters and prevents them from being recycled back into the neuron. This increases the levels of these neurotransmitters in the brain, which can lead to a variety of effects, including increased alertness, improved mood, and increased focus.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the brain and body. Studies have shown that it can increase levels of serotonin, norepinephrine, and dopamine in the brain, which can lead to improved mood and increased focus. It has also been shown to have anti-inflammatory and analgesic effects, which can reduce pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Cyclopropyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid is a relatively simple compound to synthesize and is relatively stable, which makes it a useful compound for laboratory experiments. However, it is important to note that this compound can be toxic in high doses, so it is important to use caution when handling it in a laboratory setting.
Direcciones Futuras
2-Cyclopropyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid has potential for a variety of therapeutic applications, including the treatment of depression, anxiety, and schizophrenia. It also has potential for use as an anti-inflammatory and analgesic agent, as well as a cognitive enhancer. Additionally, future research should focus on the potential for this compound to treat addiction and substance abuse, as well as its potential for use as a nootropic agent. Further research should also explore the potential for this compound to be used in combination with other compounds in order to enhance its efficacy and reduce its side effects. Finally, research should focus on the safety and efficacy of this compound in clinical trials.
Propiedades
IUPAC Name |
2-cyclopropyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)6-5(8(15)16)3-13-7(14-6)4-1-2-4/h3-4H,1-2H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKVPQHXHPSCCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C(=N2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Propyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B3161907.png)
![2-[2-[(2-Carboxycyclohexanecarbonyl)amino]propylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3161913.png)
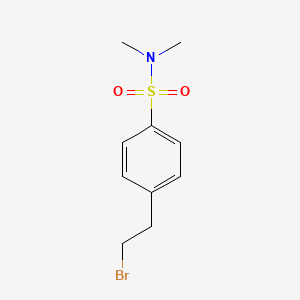
![Ethyl 2-hydroxy-2-(7-hydroxy-6-(methoxymethoxy)benzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B3161953.png)
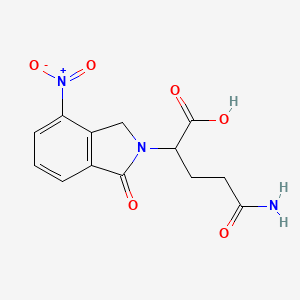
![N-Hydroxy-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetimidamide](/img/structure/B3161967.png)
